Methyl 4-fluoro-1H-benzimidazole-5-carboxylate
Overview
Description
Methyl 4-fluoro-1H-benzimidazole-5-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-1H-benzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with methyl 2-cyanoacetate in the presence of a suitable catalyst, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like polyphosphoric acid or Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 4-fluoro-1H-benzimidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The carboxylate group may also play a role in its interaction with biological molecules, affecting various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1H-benzimidazole-5-carboxylate
- Methyl 4-bromo-1H-benzimidazole-5-carboxylate
- Methyl 4-iodo-1H-benzimidazole-5-carboxylate
Uniqueness
Methyl 4-fluoro-1H-benzimidazole-5-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic profiles and biological activities compared to their chloro, bromo, or iodo counterparts.
Properties
IUPAC Name |
methyl 4-fluoro-1H-benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-6-8(7(5)10)12-4-11-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHUIFHCENVZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)NC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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